molecular formula C11H10ClNO2 B1200026 3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione CAS No. 74208-84-7

3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B1200026
CAS No.: 74208-84-7
M. Wt: 223.65 g/mol
InChI Key: IJYSKHYTJAIOPY-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione is an organic compound that belongs to the class of succinimides It is characterized by the presence of a chlorophenyl group attached to the succinimide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of m-chlorobenzylamine with succinic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted succinimides.

Scientific Research Applications

3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action include the disruption of metabolic processes and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Chlorophenyl)-N-methyl-succinimide
  • 2-(o-Chlorophenyl)-N-methyl-succinimide
  • 2-(m-Fluorophenyl)-N-methyl-succinimide

Uniqueness

3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione is unique due to the position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its para- and ortho-substituted analogs, the meta-substituted compound exhibits different steric and electronic properties, leading to distinct reaction pathways and biological effects.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-methylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYSKHYTJAIOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995687
Record name 3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74208-84-7
Record name 3-(3-Chlorophenyl)-1-methyl-2,5-pyrrolidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074208847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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